molecular formula C21H25F6N3O6 B8201934 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate CAS No. 1034975-62-6

4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate

Número de catálogo: B8201934
Número CAS: 1034975-62-6
Peso molecular: 529.4 g/mol
Clave InChI: JKABYDPZTNAPTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic Acid Trifluoroacetate is a useful research compound. Its molecular formula is C21H25F6N3O6 and its molecular weight is 529.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)(2,2,2-trifluoroacetyl)amino]benzoic acid trifluoroacetate (CAS# 1034975-62-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C21H25F6N3O6
  • Molecular Weight : 529.43 g/mol
  • CAS Number : 1034975-62-6

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology, particularly in the fields of anti-parasitic and cardiovascular effects. Below are key findings from various studies:

Antiparasitic Activity

A study on benzoic acid derivatives from Piper species highlighted the effectiveness of related compounds against various parasites, including Leishmania spp. and Trypanosoma cruzi. Although specific data on the trifluoroacetate derivative is limited, the structural similarities suggest potential antiparasitic properties that warrant further investigation .

Cardiovascular Effects

Research on structurally similar piperazine derivatives has shown promising results in cardiovascular applications. For instance, compounds exhibiting inotropic (increasing heart contractility) and vasodilatory effects were noted in studies involving anesthetized animal models. Such effects indicate that derivatives of piperazine may influence cardiac function positively .

Case Studies

  • In Vitro Studies :
    • A series of experiments evaluated the compound's efficacy against promastigote forms of Leishmania spp. The results indicated significant activity at varying concentrations, suggesting that modifications to the piperazine structure can enhance biological efficacy.
  • In Vivo Studies :
    • Similar compounds have been tested in vivo for their cardiovascular effects, demonstrating notable improvements in cardiac output and reduced vascular resistance when administered to animal models.

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50/EffectReference
AntiparasiticMethyl 3,4-dihydroxy-5-(3′-methyl-2′-butenyl)benzoateIC50 13.8-18.5 μg/mL against Leishmania
Cardiovascular4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanolInotropic effect observed

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound's structure is conducive to interactions with biological targets, making it a candidate for further investigation in the pharmaceutical field. Preliminary studies indicate that it may exhibit notable biological activity, particularly in pharmacology. The presence of the piperazine ring is often associated with various therapeutic effects, including:

  • Antipsychotic Activity : Compounds containing piperazine have been shown to have effects on neurotransmitter systems, potentially useful in treating disorders such as schizophrenia.
  • Antidepressant Effects : Similar compounds have been linked to mood regulation and antidepressant properties.

Drug Intermediates

Due to its structural features, this compound could serve as an intermediate in the synthesis of more complex pharmaceuticals. The trifluoroacetyl group can enhance the lipophilicity of drugs, potentially improving their bioavailability and efficacy.

Biological Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for advancing its clinical applications. Interaction studies can help elucidate how this compound affects biological pathways and its mechanism of action.

Comparative Studies with Similar Compounds

The unique combination of structural elements in this compound allows for comparison with other similar compounds, which can provide insights into its distinct properties and potential advantages in therapeutic applications.

Compound NameStructure FeaturesUnique Aspects
4-(4-Methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoic AcidContains an oxane instead of tetrahydropyranLacks trifluoroacetyl group
3-(4-Methylpiperazin-1-yl)-2-(tetrahydropyran-4-yl)acetamido Benzoic AcidSimilar piperazine and tetrahydropyran structureDifferent acetamido substitution
4-(4-Carboxyphenyl)-1-methylpiperazineSimilar piperazine structure but lacks fluorinated groupsNo trifluoroacetyl or tetrahydropyran components

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how are intermediates purified?

The synthesis involves multi-step reactions, including:

  • Acylation : Reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride, followed by coupling with piperazine derivatives under reflux conditions in ethanol .
  • Deprotection : Treating intermediates with trifluoroacetic acid (TFA) to remove protective groups (e.g., Boc) .
  • Purification : Use silica gel column chromatography with EtOAc–petroleum ether (1:1) for final purification. Yields ~48% are typical, but optimization (e.g., solvent ratios, temperature control) may improve efficiency .

Q. Which analytical techniques are recommended for structural confirmation?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., piperazinium trifluoroacetate structures) .
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoroacetate signals at δ 116–118 ppm for ¹⁹F NMR) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. How can researchers ensure reproducibility in synthesis?

  • Strict control of reaction parameters: Reflux duration (12 h), stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to acyl chloride), and drying agents (anhydrous Na₂SO₄) .
  • Document TLC/Rf values for intermediate tracking.

Advanced Research Questions

Q. How can low yields in the coupling step be addressed?

  • Catalyst screening : Use DMAP or HOBt to enhance acylation efficiency.
  • Solvent optimization : Replace ethanol with DMF or THF for better solubility of hydrophobic intermediates.
  • Temperature modulation : Microwave-assisted synthesis may reduce reaction time and improve yield .

Q. What strategies resolve contradictions between NMR and X-ray data?

  • Dynamic vs. static structures : NMR detects solution-phase conformers, while X-ray captures solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., piperazine ring flexibility) .
  • DFT calculations : Compare experimental and computed spectra to identify discrepancies in tautomeric or protonation states .

Q. How to design assays for evaluating biological activity?

  • Antibacterial testing : Follow protocols from triazine-based antibacterial studies, including MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases, phosphatases) .

Q. What methodologies support structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the tetrahydropyranyl or trifluoroacetyl groups to assess steric/electronic effects .
  • Pharmacophore modeling : Map key functional groups (e.g., piperazine H-bond donors, benzoic acid carboxylate) using software like Schrödinger .

Q. Data Analysis & Optimization

Q. How to handle discrepancies in reaction yields across studies?

  • Batch analysis : Compare purity of starting materials (e.g., 2-fluorobenzoic acid ≥98%) and moisture levels in solvents.
  • Scale-up adjustments : Pilot small-scale reactions (1 mmol) before scaling to 10+ mmol to identify exothermicity or mixing issues .

Q. What are best practices for stability testing under physiological conditions?

  • pH-dependent degradation : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm .
  • Light/heat sensitivity : Store lyophilized samples at -20°C in amber vials to prevent trifluoroacetate hydrolysis .

Propiedades

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O4.C2HF3O2/c1-23-6-8-24(9-7-23)14-2-3-15(17(26)27)16(12-14)25(18(28)19(20,21)22)13-4-10-29-11-5-13;3-2(4,5)1(6)7/h2-3,12-13H,4-11H2,1H3,(H,26,27);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKABYDPZTNAPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3CCOCC3)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F6N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034975-62-6
Record name Benzoic acid, 4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034975-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-methyl-piperazin-1-yl)-2-[(tetrahydro-pyran-4-yl)-(2,2,2-trifluoro-acetyl)-amino]-benzoic acid tert-butyl ester (12.1 g, 25.7 mmol), trifluoroacetic acid (48.5 mL) and dichloromethane (195 mL) was stirred at room temperature for 2 hours. The volatiles were then evaporated, the residue taken up with diethylether and evaporated again. The procedure was repeated for 5 times, then the solid was triturated with diethylether, filtered and dried in oven at 40° C. affording the title compound as a pale brown solid (13.4 g).
Quantity
48.5 mL
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.